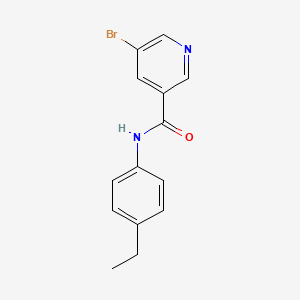

5-bromo-N-(4-ethylphenyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-ethylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O/c1-2-10-3-5-13(6-4-10)17-14(18)11-7-12(15)9-16-8-11/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYZZRDPYRQNFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related nicotinamide derivatives, focusing on substituent effects, synthesis routes, and pharmacological implications.

Key Compounds for Comparison:

6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a) Substituents: Chlorine at pyridine C6, fluorophenyl group. Synthesis: Alkylation of 6-chloro-N-(4-fluorophenyl)nicotinamide with bromomethylpyridine under basic conditions (NaOH/TBAH) .

N-(4-Bromo-3-methyl-phenyl)-6-fluoro-nicotinamide (CAS 1375059-40-7)

- Substituents : Bromine at phenyl C4, fluorine at pyridine C6.

- Synthesis : Optimized coupling reactions analyzed via computational methods .

- Key Feature : Dual halogenation (Br and F) enhances binding to halogen-bonding regions in enzymes.

5-Bromo-N-((1S,2R)-2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide

- Substituents : Trifluoroethoxy at pyridine C6, chiral cyclohexyl group.

- Synthesis : Chiral HPLC separation ensures enantiopurity .

- Pharmacology : Trifluoroethoxy group increases metabolic stability; cyclohexyl moiety may influence CNS penetration.

5-Bromo-N-(4-methyl-2-thiazolyl)-3-pyridinecarboxamide (ChEBI:122191) Substituents: Methylthiazole group.

Comparative Data Table

Pharmacological Implications

- Target Selectivity : Para-substituents on the phenyl ring (e.g., ethyl, isopropyl, fluorine) influence receptor binding. For example, ethyl groups may favor CNS targets due to optimal lipophilicity, whereas polar groups like fluorine improve solubility for peripheral action .

- Metabolic Stability : Trifluoroethoxy and chiral cyclohexyl groups () reduce oxidative metabolism, extending half-life compared to simpler aryl derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-N-(4-ethylphenyl)nicotinamide, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from nicotinic acid derivatives. A common route includes bromination at the pyridine ring's 5-position, followed by amide coupling with 4-ethylaniline using a base (e.g., potassium carbonate) in tetrahydrofuran (THF) under reflux. Reaction progress can be monitored via Thin Layer Chromatography (TLC) to track intermediate formation. Final purification employs column chromatography, and structural validation is achieved through H/C NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing 5-bromo-N-(4-ethylphenyl)nicotinamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl group protons at δ 1.2–1.4 ppm). C NMR confirms carbonyl (C=O) and quaternary carbons.

- Mass Spectrometry (MS) : HRMS verifies molecular ion peaks (e.g., [M+H] at m/z 277.12).

- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Use in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or anti-inflammatory activity). For example:

- Enzyme Inhibition Assays : Measure IC values against purified kinases (e.g., JAK2 or EGFR) using fluorescence-based substrates.

- Cell Viability Assays : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 5-bromo-N-(4-ethylphenyl)nicotinamide?

- Methodological Answer : A 2 factorial design evaluates variables like solvent polarity (THF vs. DMF), temperature (reflux vs. room temperature), and base concentration. Response variables include yield and purity. Statistical software (e.g., Minitab) analyzes main effects and interactions. For instance, higher temperatures may accelerate amide coupling but increase side-product formation. Optimized conditions balance yield (>70%) and purity (>95%) .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., using RevMan for standardized mean differences).

- Methodological Scrutiny : Compare assay conditions (e.g., cell line specificity, compound solubility in DMSO). Contradictions may arise from differences in cell passage number or assay duration.

- Dose-Response Validation : Replicate experiments across independent labs using identical protocols to confirm IC consistency .

Q. What computational approaches elucidate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to identify stable binding conformations.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., bromine’s electrophilic character).

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How to design multi-step syntheses for derivatives of 5-bromo-N-(4-ethylphenyl)nicotinamide?

- Methodological Answer :

- Functional Group Interconversion : Replace bromine via Suzuki coupling (e.g., with aryl boronic acids) to generate biaryl derivatives.

- Amide Modification : Hydrolyze the amide to carboxylic acid (using HCl/NaOH) and re-esterify for prodrug development.

- Biological Evaluation : Prioritize derivatives with enhanced logD (2–3) for improved membrane permeability .

Q. What strategies integrate multi-omics data to study the compound’s pharmacological effects?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. For example:

- Pathway Enrichment Analysis : Use DAVID or KEGG to identify dysregulated pathways (e.g., apoptosis or oxidative stress).

- Network Pharmacology : Construct protein-protein interaction networks (via STRING) to pinpoint hub targets (e.g., AKT1 or MAPK3).

- Validate findings with CRISPR-Cas9 knockout models to confirm target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.